molecular formula C24H24N2O5S2 B3620809 N-[2,2-bis(phenylsulfonyl)ethenyl]-4-(morpholin-4-yl)aniline

N-[2,2-bis(phenylsulfonyl)ethenyl]-4-(morpholin-4-yl)aniline

Cat. No.: B3620809
M. Wt: 484.6 g/mol
InChI Key: PNWJOBZJSDLSOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2,2-bis(phenylsulfonyl)vinyl]-4-(4-morpholinyl)aniline” is a complex organic compound. It is a type of N-phenyl-bis(trifluoromethanesulfonimide), which is commonly used as a trifluoromethanesulfonylating reagent . This compound is generally used for the trifluoromethanesulfonylation of phenolic hydroxyl groups, amino groups, and alkenols, and it exhibits high reactivity and excellent selectivity .


Synthesis Analysis

The synthesis of such compounds often involves the use of phenylamine, 4-dimethylaminopyridine (DMAP), and triethylamine . The reaction is carried out under vacuum at a temperature of -40°C, and trifluoromethanesulfonyl fluoride gas is introduced . After stirring the reaction at a temperature between -20°C and 0°C and at a pressure between 0.02MPa and 0.1MPa, the excess trifluoromethanesulfonyl fluoride gas is released and collected by cooling . The resulting pale yellow solid is then recrystallized from toluene to yield a white crystal .


Chemical Reactions Analysis

“N-[2,2-bis(phenylsulfonyl)vinyl]-4-(4-morpholinyl)aniline” can participate in various chemical reactions. For instance, it can be used in the Mannich reaction for the enantioselective synthesis of β-amino acids . It can also be used in the synthesis of phosphatidyl inositol 1-phosphate receptor agonists, which have pharmaceutical applications .


Physical and Chemical Properties Analysis

“N-[2,2-bis(phenylsulfonyl)vinyl]-4-(4-morpholinyl)aniline” is a white or colorless crystalline powder . It has a melting point of 100-102°C and a predicted boiling point of 305.3±52.0°C . It is soluble in methanol and slightly soluble in chloroform and ethyl acetate .

Safety and Hazards

This compound is sensitive to moisture and should be stored in a dark place, sealed, and at room temperature . It is classified as an irritant and has hazard codes of Xi and safety codes of 26-36 .

Future Directions

The future directions for “N-[2,2-bis(phenylsulfonyl)vinyl]-4-(4-morpholinyl)aniline” could involve its use in the synthesis of new pharmaceutical compounds, given its potential for enantioselective synthesis of β-amino acids and the synthesis of phosphatidyl inositol 1-phosphate receptor agonists . Additionally, its use as a trifluoromethanesulfonylating reagent could be explored further in the synthesis of other complex organic compounds .

Properties

IUPAC Name

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-morpholin-4-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S2/c27-32(28,22-7-3-1-4-8-22)24(33(29,30)23-9-5-2-6-10-23)19-25-20-11-13-21(14-12-20)26-15-17-31-18-16-26/h1-14,19,25H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWJOBZJSDLSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC=C(S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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